molecular formula C16H16FNO2 B4041478 2-(4-fluorophenoxy)-N-(4-methylphenyl)propanamide

2-(4-fluorophenoxy)-N-(4-methylphenyl)propanamide

Cat. No.: B4041478
M. Wt: 273.30 g/mol
InChI Key: BKYPLDLAXANRRQ-UHFFFAOYSA-N
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Description

2-(4-fluorophenoxy)-N-(4-methylphenyl)propanamide is a useful research compound. Its molecular formula is C16H16FNO2 and its molecular weight is 273.30 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 273.11650692 g/mol and the complexity rating of the compound is 308. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacokinetics and Metabolism

S-1, a compound related to 2-(4-fluorophenoxy)-N-(4-methylphenyl)propanamide, has been explored for its pharmacokinetics and metabolism in rats. This research is part of the development of selective androgen receptor modulators (SARMs) for treating androgen-dependent diseases. The study demonstrated S-1's low clearance, moderate volume of distribution, and terminal half-life ranging from 3.6 to 5.2 hours after intravenous doses, with an oral bioavailability ranging from 55% to 60%. This extensive metabolic profiling helps understand the compound's behavior in biological systems, offering insights into its therapeutic potential and safety profile (Di Wu et al., 2006).

Potential Therapeutic Uses

  • Antibacterial and Antifungal Agents : Some derivatives of propanamide have been synthesized and evaluated for their antibacterial and antifungal activities. These studies have identified several compounds with significant activity against various bacterial and fungal strains, suggesting potential for the development of new antimicrobial agents. The research indicates that modifications to the propanamide scaffold can yield compounds with desirable biological activities, highlighting the versatility and therapeutic potential of these molecules (M. Helal et al., 2013).

  • Antipathogenic Activity : Acylthioureas, structurally related to propanamide, have shown significant antipathogenic activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus. These findings suggest a potential role for propanamide derivatives in developing novel anti-microbial agents with antibiofilm properties, addressing the challenge of biofilm-associated infections (Carmen Limban et al., 2011).

  • Bioremediation of Environmental Pollutants : The use of enzymes like laccase, in conjunction with propanamide derivatives, for the bioremediation of environmental pollutants such as Bisphenol A, highlights the potential environmental applications of these compounds. Such research underscores the broader utility of propanamide derivatives beyond pharmaceuticals, including environmental protection and remediation efforts (Urvish Chhaya & A. Gupte, 2013).

Properties

IUPAC Name

2-(4-fluorophenoxy)-N-(4-methylphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO2/c1-11-3-7-14(8-4-11)18-16(19)12(2)20-15-9-5-13(17)6-10-15/h3-10,12H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKYPLDLAXANRRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(C)OC2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.